molecular formula C11H19N3 B3168002 N,N-Dimethyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine CAS No. 926225-42-5

N,N-Dimethyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine

Cat. No.: B3168002
CAS No.: 926225-42-5
M. Wt: 193.29 g/mol
InChI Key: TUUNCPPDLUENHP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine is a tertiary amine derivative featuring a pyridine-substituted ethyl group and dimethylamine moieties. The dimethyl groups enhance steric bulk and influence electronic properties, while the pyridine moiety provides a strong coordinating site for metal ions. Its structural complexity suggests utility in forming stable metal complexes, as observed in analogous ligands .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-dimethyl-N-(1-pyridin-2-ylethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-10(12-8-9-14(2)3)11-6-4-5-7-13-11/h4-7,10,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUNCPPDLUENHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N,N-Dimethyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine can be synthesized through several methods:

    Reaction of ethylene diamine with pyridine-2-carboxylic acid or its derivatives: This method involves the reaction of ethylene diamine with pyridine-2-carboxylic acid under controlled conditions.

    Reaction of pyridine-2-amine with di-tert-butyl ethanediamine: This method involves the reaction of pyridine-2-amine with di-tert-butyl ethanediamine, followed by purification through recrystallization or column chromatography.

Chemical Reactions Analysis

N,N-Dimethyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride.

    Electrophiles: Halogens, alkyl halides.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

. Some of its applications include:

    Coordination complexes: The compound can be used as a bidentate ligand to form coordination complexes with metal ions, which can be used for catalysis, electrochemistry, and other applications.

    Pharmaceutical research:

    Material sciences: The compound can be used in the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism by which N,N-Dimethyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine exerts its effects involves its ability to act as a bidentate ligand, coordinating with metal ions to form stable complexes. These complexes can participate in various chemical reactions and processes, depending on the specific metal ions and conditions involved.

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences between N,N-Dimethyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine and related ethane-1,2-diamine derivatives:

Compound Name Substituents Key Functional Groups Reference
This compound N,N-dimethyl, N'-(pyridin-2-ylethyl) Pyridine, tertiary amine
N,N’-Bis(2-pyridinylmethyl)ethane-1,2-diamine (MEP) N,N’-dimethyl, N,N’-bis(2-pyridinylmethyl) Two pyridylmethyl groups
N′-[(4-Methoxyphenyl)methyl]-N,N-dimethyl-N′-(2-pyrimidinyl)ethane-1,2-diamine N,N-dimethyl, N’-(4-methoxyphenylmethyl), N’-(pyrimidin-2-yl) Pyrimidine, methoxyphenyl
N1,N1-Diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine N,N-diethyl, N2-(pyridin-2-ylmethyl) Pyridine, secondary/tertiary amine
N-(Ferrocenylmethyl)-N′-(pyridyl)ethane-1,2-diamine Ferrocenylmethyl, pyridyl Ferrocene, pyridine

Key Observations :

  • MEP (N,N’-bis(2-pyridinylmethyl) derivative) exhibits two pyridylmethyl groups, enabling tetra-dentate coordination, whereas the target compound is tridentate due to a single pyridin-2-ylethyl group .
  • Pyrimidine derivatives (e.g., ) replace pyridine with pyrimidine, altering electronic properties and hydrogen-bonding capacity.
  • Diethyl vs.
Physicochemical Properties
  • Solubility : The compound in , N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(2-pyridyl)ethane-1,2-diamine, shows unique solubility due to aromatic and nitrogen-rich groups. The target compound’s dimethyl and pyridinylethyl groups likely confer moderate polarity, balancing aqueous and organic solubility .
  • Stability : Ethane-1,2-diamine derivatives with aromatic substituents (e.g., Schiff bases in ) are stable under physiological conditions, suggesting similar robustness for the target compound .

Biological Activity

N,N-Dimethyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine, also known as N,N'-dimethyl-N,N'-bis(2-pyridylmethyl)ethane-1,2-diamine, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C16H22N4
  • Molecular Weight : 270.37 g/mol
  • CAS Number : 136768-57-5

Antiviral Properties

This compound has been investigated for its antiviral properties, particularly as an intermediate in the synthesis of 8-Hydroxy Efavirenz, a known non-nucleoside reverse transcriptase inhibitor used in HIV treatment. This compound demonstrates potential as a bioreductively activated prodrug, which suggests its utility in targeting viral infections effectively .

The biological activity of this compound is primarily attributed to its interaction with viral enzymes and cellular pathways. Studies indicate that it may inhibit reverse transcriptase activity, crucial for the replication of retroviruses like HIV. The presence of pyridine rings enhances the compound's ability to engage with biological targets due to their electron-withdrawing nature, which can stabilize interactions with positively charged sites on enzymes .

Study 1: Antiviral Efficacy

A recent study evaluated the efficacy of various pyridine derivatives against HIV. The results indicated that compounds similar to this compound exhibited significant antiviral activity with EC50 values in the low micromolar range. Specifically, derivatives showed improved binding affinity to HIV reverse transcriptase compared to traditional inhibitors .

CompoundEC50 (µM)Mechanism of Action
Compound A0.11RT Inhibition
Compound B0.047RT Inhibition
This compoundTBDPotential Prodrug

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were performed to determine the safety profile of this compound. The compound demonstrated low cytotoxicity against human lymphocyte cells at therapeutic concentrations, indicating its potential for safe use in antiviral therapy .

Synthesis and Applications

The synthesis of this compound involves several steps starting from readily available precursors. The compound can be utilized not only in antiviral therapies but also as a scaffold for developing other biologically active molecules.

Synthetic Route Overview

  • Starting Materials : Pyridine derivatives and ethane diamines.
  • Reagents : Use of coupling agents to facilitate the formation of the desired amine linkages.
  • Purification : Standard chromatographic techniques to isolate the final product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Dimethyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via alkylation of pyridine derivatives with ethane-1,2-diamine followed by methylation using methyl iodide or dimethyl sulfate under basic conditions. Solvents like ethanol or dichloromethane are used, and purification involves recrystallization or column chromatography. Purity can be verified via NMR, HPLC, or elemental analysis .
  • Key Considerations : Optimize reaction time and temperature to minimize byproducts (e.g., over-alkylated derivatives). Monitor pH during methylation to avoid decomposition.

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodology : Use single-crystal X-ray diffraction (employing SHELX programs for refinement) to resolve the 3D structure. Complementary techniques include FTIR (to confirm amine and pyridyl groups) and mass spectrometry (to verify molecular weight). For example, disordered atoms in crystal structures can be refined using split models .

Q. What preliminary biological assays are suitable for screening its activity?

  • Methodology : Conduct enzyme inhibition assays (e.g., cytochrome P450 or kinases) due to the compound’s tertiary amine and pyridyl motifs, which may interact with active sites. Use fluorescence-based assays or HPLC to quantify inhibition. Compare results with structurally similar compounds like TMPPD (a piperidine analog) to infer structure-activity relationships .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodology : Perform molecular docking (using AutoDock or Schrödinger) to model binding to enzymes like acetylcholinesterase or receptors. Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .
  • Data Contradictions : If experimental IC₅₀ values conflict with docking scores, re-evaluate force fields or consider allosteric binding sites.

Q. What strategies resolve crystallographic disorder in metal complexes of this ligand?

  • Methodology : When crystallizing coordination complexes (e.g., Zn²⁺ or Ni²⁺ derivatives), use low-temperature (100 K) data collection to reduce thermal motion. Apply SHELXL’s TWIN and PART commands to model disorder. For example, split positions for disordered water molecules or ligand moieties, as seen in nickel-thiosulfate complexes .
  • Example : In [Ni(tren)(en)]²⁺ structures, hydrogen bonding networks stabilize disordered regions, requiring iterative refinement cycles .

Q. How does the compound’s trifluoromethyl analog enhance enzyme inhibition compared to non-fluorinated derivatives?

  • Methodology : Synthesize analogs with/without the trifluoromethyl group and compare inhibition kinetics (Km, Vmax) against targets like proteases. Use X-ray crystallography to visualize enhanced hydrophobic interactions or halogen bonding. For instance, the CF₃ group in pyrazolo[1,5-a]pyrimidine derivatives increases binding affinity by 10-fold .
  • Table : Comparison of Inhibitory Activity

DerivativeTarget EnzymeIC₅₀ (µM)Binding Affinity (ΔG, kcal/mol)
ParentProtease A50-6.2
CF₃ AnalogProtease A5-8.1

Q. What analytical techniques quantify ligand exchange dynamics in metal complexes?

  • Methodology : Use NMR line-broadening experiments or stopped-flow spectrophotometry to monitor ligand substitution rates. For example, Zn²⁺ complexes with Schiff base ligands (derived from ethane-1,2-diamine) show rapid thiocyanate vs. iodide exchange, detectable via UV-Vis .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structural analogs?

  • Methodology : Replicate assays under standardized conditions (pH, temperature, cell lines). For example, TMPPD’s antimicrobial activity may vary due to differences in bacterial membrane permeability. Use comparative metabolomics or transcriptomics to identify off-target effects .

Methodological Best Practices

  • Crystallography : Always validate SHELX-refined structures with PLATON’s ADDSYM to check for missed symmetry .
  • Enzyme Assays : Include positive controls (e.g., known inhibitors) and account for solvent effects (DMSO >1% may denature proteins).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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